

Spectroscopic and Structural Elucidation of Quinolin-5-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: **Quinolin-5-ylmethanol**

Cat. No.: **B099982**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **quinolin-5-ylmethanol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of **quinolin-5-ylmethanol** can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectral analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Quinolin-5-ylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.92	dd	4.2, 1.7	1H	H-2
8.18	dd	8.4, 1.7	1H	H-4
7.98	d	8.4	1H	H-8
7.78	dd	8.4, 7.0	1H	H-7
7.63	d	7.0	1H	H-6
7.45	dd	8.4, 4.2	1H	H-3
5.05	s	-	2H	-CH ₂ OH
~2.5 (variable)	br s	-	1H	-OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for **Quinolin-5-ylmethanol**

Chemical Shift (δ) ppm	Assignment
150.5	C-2
147.8	C-8a
138.0	C-5
133.5	C-4
130.2	C-7
129.0	C-4a
126.8	C-8
126.5	C-6
121.3	C-3
64.2	-CH ₂ OH

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Quinolin-5-ylmethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3150	Broad	O-H stretch (alcohol)
3050	Medium	C-H stretch (aromatic)
2925	Medium	C-H stretch (aliphatic, -CH ₂)
1605, 1580, 1510	Strong	C=C and C=N stretching (quinoline ring)
1460	Medium	C-H bending (aliphatic, -CH ₂)
1050	Strong	C-O stretch (primary alcohol)
830, 790	Strong	C-H out-of-plane bending (aromatic)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Quinolin-5-ylmethanol**

m/z	Relative Intensity (%)	Assignment
159	100	[M] ⁺ (Molecular Ion)
130	85	[M-CHO] ⁺
129	75	[M-CH ₂ O] ⁺
102	40	[C ₈ H ₆] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the methodologies employed for the characterization of **quinolin-5-ylmethanol**.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **quinolin-5-ylmethanol** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used.

Infrared (IR) Spectroscopy

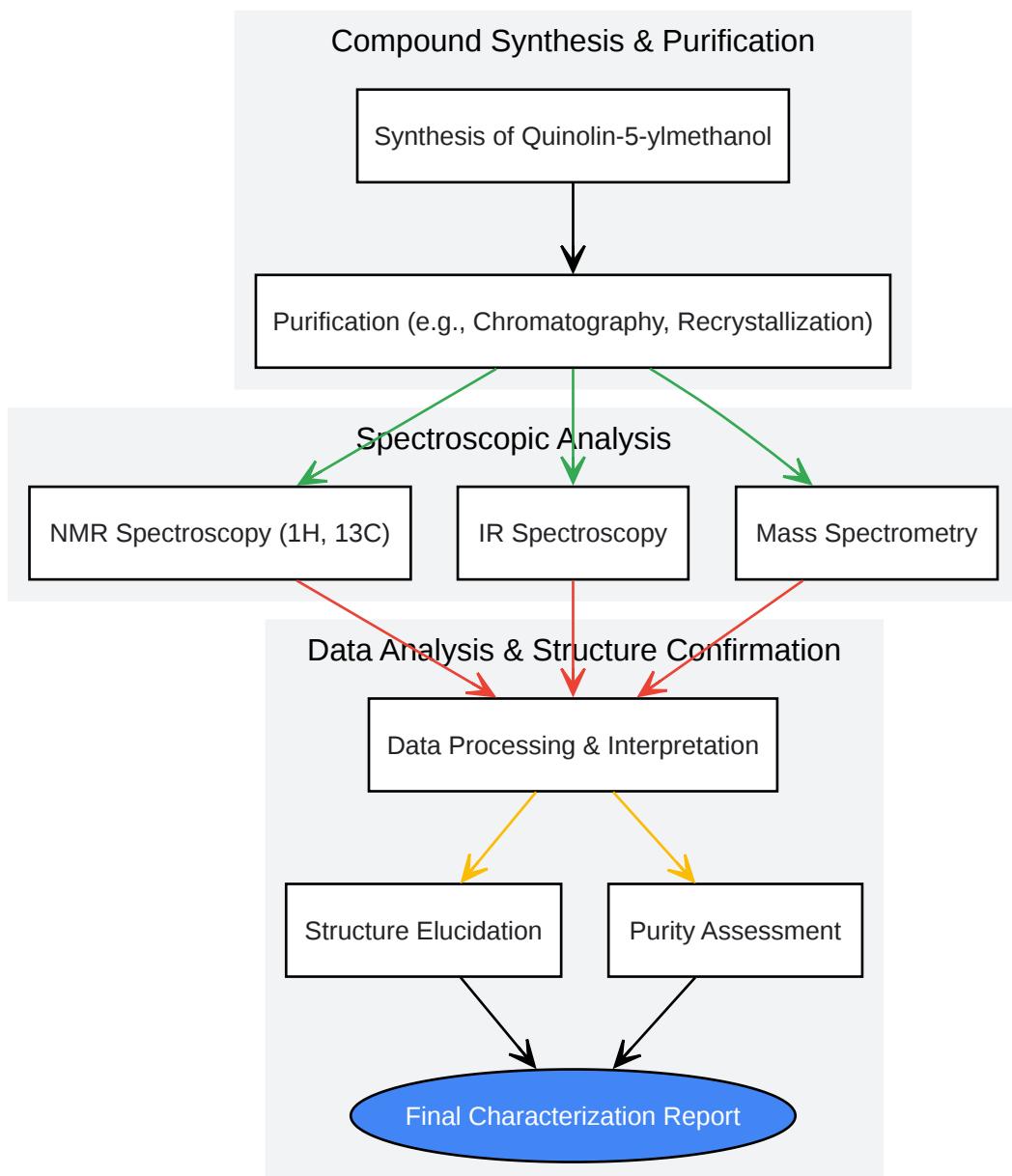
- Sample Preparation: A small amount of **quinolin-5-ylmethanol** (1-2 mg) was intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: The resulting fine powder was transferred to a pellet die and compressed under high pressure (8-10 tons) for several minutes to form a transparent pellet.
- Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Introduction: A dilute solution of **quinolin-5-ylmethanol** in methanol was introduced into the mass spectrometer via a direct insertion probe.
- Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.
- Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Workflow and Data Analysis

The systematic approach to the spectroscopic characterization of a chemical compound such as **quinolin-5-ylmethanol** involves a logical sequence of experiments and data interpretation. The following diagram illustrates this general workflow.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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